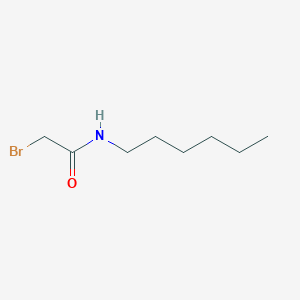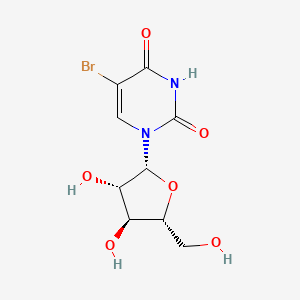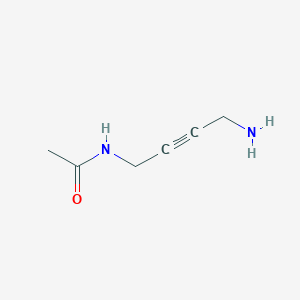
N-(4-Aminobut-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminobut-2-yn-1-yl)acetamide is an organic compound with the molecular formula C6H10N2O It is characterized by the presence of an acetamide group attached to a 4-aminobut-2-yn-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobut-2-yn-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-aminobut-2-yne with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form .
化学反応の分析
Types of Reactions
N-(4-Aminobut-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The acetamide group can participate in substitution reactions, where the amide hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
科学的研究の応用
N-(4-Aminobut-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(4-Aminobut-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
類似化合物との比較
Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-(2-Aminoethyl)acetamide
- N-Acetylputrescine hydrochloride
Uniqueness
N-(4-Aminobut-2-yn-1-yl)acetamide is unique due to the presence of the but-2-yn-1-yl chain, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
特性
CAS番号 |
786641-12-1 |
|---|---|
分子式 |
C6H10N2O |
分子量 |
126.16 g/mol |
IUPAC名 |
N-(4-aminobut-2-ynyl)acetamide |
InChI |
InChI=1S/C6H10N2O/c1-6(9)8-5-3-2-4-7/h4-5,7H2,1H3,(H,8,9) |
InChIキー |
QZUGFHFAXRKYCF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC#CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


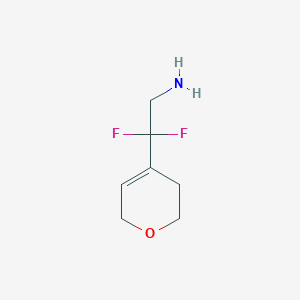
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
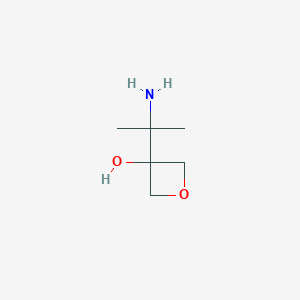
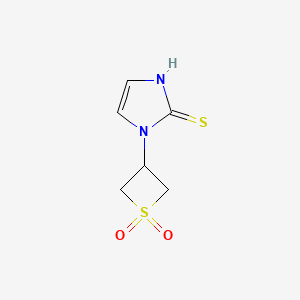
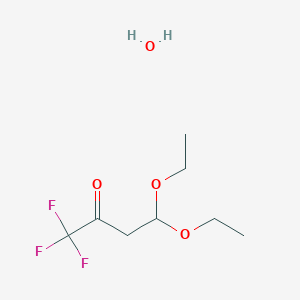
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
